Spheciosterol sulfate C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

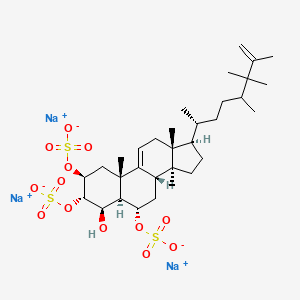

Spheciosterol sulfate C, also known as this compound, is a useful research compound. Its molecular formula is C32H51Na3O13S3 and its molecular weight is 808.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Spheciosterol sulfate C exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that sulfated steroids, including this compound, possess antibacterial activity due to the presence of sulfate groups which enhance their efficacy against pathogens.

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of resistant bacterial strains, making it a candidate for developing new antibiotics. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Fungal Activity : The compound also shows antifungal activity, particularly against Candida species. It has been reported to inhibit biofilm formation significantly, which is crucial in treating infections associated with medical devices .

Protein Kinase C Inhibition

This compound is recognized for its role as a selective inhibitor of Protein Kinase C zeta (PKCζ). This inhibition has implications for various cellular processes, including:

- Cell Growth Regulation : By inhibiting PKCζ, this compound may influence vascular smooth muscle cell (VSMC) growth, which is relevant in the context of cardiovascular diseases .

- NF-κB Activation : The compound has been shown to inhibit NF-κB activation, a pathway involved in inflammation and cancer progression. This suggests potential therapeutic applications in inflammatory diseases and oncology .

Cosmetic Applications

The unique properties of this compound extend to cosmetic formulations. Its ability to enhance skin penetration and provide antimicrobial benefits makes it suitable for use in skin care products.

- Formulation Stability : Research indicates that incorporating this compound into cosmetic formulations can improve their stability and efficacy. It has been tested for its moisturizing properties and compatibility with various emulsion systems .

- Skin Health Benefits : Due to its antimicrobial properties, this compound can contribute to formulations aimed at treating acne or other skin infections, providing both preventative and therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several sulfated sterols isolated from marine sponges, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a natural preservative in food and cosmetic products.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | 512 | 75 |

| Control Antibiotic | 128 | 50 |

Case Study 2: PKCζ Inhibition

In a therapeutic context, the inhibition of PKCζ by this compound was studied in relation to VSMC proliferation. The results indicated a significant reduction in cell growth when treated with this compound compared to control groups.

| Treatment | Cell Growth (%) |

|---|---|

| Control | 100 |

| This compound | 45 |

Analyse Des Réactions Chimiques

Structural Elucidation and Key Features

Spheciosterol sulfate C (compound 3 ) has the molecular formula C₃₂H₅₁O₁₃S₃Na₃ , determined via HRESIMS (m/z 370.12910 [M − 3Na + H]⁻², Δ +0.5 ppm) and NMR data . Its structure includes:

-

Steroid nucleus : Four fused rings (A–D) with a 9,11-double bond.

-

Side chain : A modified side chain featuring a 25,26-double bond and methylations at C-24, C-25, and C-28.

-

Sulfate esters : Three sulfate groups at positions C-3, C-15, and C-24, critical for bioactivity .

Spectroscopic Characterization

Key spectroscopic data for this compound:

Biosynthetic Pathway and Key Reactions

The side chain of this compound is proposed to form via SAM-mediated methylations and Wagner–Meerwein hydride shifts :

-

Methylation at C-24 : Addition of a methyl group from SAM to the 24,25-double bond .

-

Hydride Shift : A 1,2-hydride shift generates a 25,26-double bond .

-

Double Methylation at C-26 : Sequential SAM-mediated methylations at C-26 .

-

Final Methylation at C-25 : Forms the 26,28-double bond in the side chain .

This pathway distinguishes this compound from analogues A and B, which lack the extended methylation pattern .

Biological Activity and Chemical Reactivity

While primarily focused on PKCζ inhibition (IC₅₀ = 0.11 μM) , the compound’s reactivity is linked to its sulfation pattern and side chain:

-

Sulfate Groups : Essential for ionic interactions with PKCζ’s catalytic domain .

-

Side Chain Methylations : Enhance hydrophobic binding, as evidenced by 3 ’s 10-fold greater activity than spheciosterol sulfate A .

-

NF-κB Inhibition : Secondary activity (EC₅₀ = 12–64 μM) tied to downstream signaling modulation .

Comparative Analysis with Analogues

This compound’s unique features compared to related compounds:

| Compound | Side Chain Structure | PKCζ IC₅₀ (μM) |

|---|---|---|

| This compound | 25,26-double bond, three methylations | 0.11 |

| Spheciosterol sulfate A | Ethyl group at C-24 | 1.59 |

| Topsentiasterol sulfate E | Cyclopropane ring | 1.21 |

Propriétés

Formule moléculaire |

C32H51Na3O13S3 |

|---|---|

Poids moléculaire |

808.9 g/mol |

Nom IUPAC |

trisodium;[(2S,3S,4R,5R,6S,8S,10S,13R,14S,17R)-4-hydroxy-10,13,14-trimethyl-2,3-disulfonatooxy-17-[(2R)-5,6,6,7-tetramethyloct-7-en-2-yl]-1,2,3,4,5,6,7,8,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C32H54O13S3.3Na/c1-18(2)29(5,6)20(4)11-10-19(3)21-12-14-32(9)23-16-24(43-46(34,35)36)26-27(33)28(45-48(40,41)42)25(44-47(37,38)39)17-30(26,7)22(23)13-15-31(21,32)8;;;/h13,19-21,23-28,33H,1,10-12,14-17H2,2-9H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3/t19-,20?,21-,23-,24+,25+,26+,27-,28-,30-,31-,32+;;;/m1.../s1 |

Clé InChI |

IIRZANLTGAKUOO-ILLBXFJWSA-K |

SMILES isomérique |

C[C@H](CCC(C)C(C)(C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H]([C@@H]4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+] |

SMILES canonique |

CC(CCC(C)C(C)(C)C(=C)C)C1CCC2(C1(CC=C3C2CC(C4C3(CC(C(C4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+] |

Synonymes |

spheciosterol sulfate C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.